Unveiling the Chemical Architecture and Biological Activity of TA-02: A Technical Guide
Unveiling the Chemical Architecture and Biological Activity of TA-02: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated experimental methodologies for the small molecule inhibitor, TA-02. The information is curated for professionals in the fields of chemical biology, pharmacology, and drug development.
Core Compound Details: TA-02
TA-02 is a potent pyridinylimidazole-based inhibitor of p38 mitogen-activated protein kinase (MAPK) with additional inhibitory activity against Casein Kinase 1 delta (CK1δ), Casein Kinase 1 epsilon (CK1ε), and Transforming Growth Factor-beta Receptor 2 (TGFBR-2). Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-(2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine | [1] |
| Chemical Formula | C₂₀H₁₃F₂N₃ | [1] |
| Molecular Weight | 333.33 g/mol | [2][3][4] |
| CAS Number | 1784751-19-4 | [1][2][5] |
| SMILES | C1(C=CN=CC=1)C1=C(C2C=CC(F)=CC=2)N=C(C2C(F)=CC=CC=2)N1 | [5] |
Quantitative Biological Activity
TA-02 exhibits potent, low nanomolar inhibition of its primary kinase targets. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below.
| Target Kinase | IC₅₀ (nM) |
| p38α MAPK | 20 |
| Casein Kinase 1 delta (CK1δ) | 32 |
| Casein Kinase 1 epsilon (CK1ε) | 32 |
Mechanism of Action and Signaling Pathways
TA-02 exerts its biological effects primarily through the inhibition of the p38 MAPK and TGF-β signaling pathways. By blocking the kinase activity of p38α, TA-02 prevents the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MAPKAPK2) and Heat Shock Protein 27 (HSP27).[3] This inhibition has been shown to play a crucial role in directing the differentiation of human embryonic stem cells towards a cardiomyocyte lineage.
Simultaneously, TA-02's inhibition of TGFBR-2 disrupts the canonical TGF-β signaling cascade. This pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis. The dual-pathway inhibition by TA-02 presents a unique mechanism for modulating cellular fate and function.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of TA-02.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a generalized protocol for determining the IC₅₀ values of a kinase inhibitor, such as TA-02. Specific details may vary based on the kinase and detection method used.
Materials:
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Purified recombinant kinase (p38α, CK1δ, or CK1ε)
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Kinase-specific substrate peptide
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ATP (Adenosine triphosphate)
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TA-02 (or other test inhibitor)
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Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
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384-well assay plates
Procedure:
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Compound Preparation: Prepare a serial dilution of TA-02 in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.
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Reaction Setup: In a 384-well plate, add the following components in order:
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Test inhibitor (TA-02) or DMSO vehicle control.
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Purified kinase enzyme.
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A mixture of the kinase-specific substrate and ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
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Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and initiates a signal-generating step.
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Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
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Data Analysis: Calculate the percentage of kinase inhibition for each TA-02 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Cardiomyocyte Differentiation from Human Embryonic Stem Cells (hESCs)
TA-02 has been shown to induce cardiomyocyte differentiation. The following is a generalized protocol based on the use of small molecules to direct differentiation.
Materials:
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Human embryonic stem cells (hESCs)
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hESC culture medium (e.g., mTeSR™1)
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Matrigel-coated culture plates
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Differentiation induction medium (e.g., RPMI 1640 with B-27 supplement)
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Small molecule for mesoderm induction (e.g., CHIR99021)
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TA-02
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Cardiomyocyte maintenance medium
Procedure:
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hESC Culture: Culture hESCs on Matrigel-coated plates in mTeSR™1 medium until they reach 80-90% confluency.
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Mesoderm Induction (Day 0): Replace the mTeSR™1 medium with differentiation medium containing a GSK3 inhibitor such as CHIR99021 to induce mesoderm formation.
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Cardiac Progenitor Specification (Day 2-4): Replace the medium with fresh differentiation medium. At a specific time point within this window (to be optimized), add TA-02 to the medium to inhibit p38 MAPK and promote cardiac specification.
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Cardiomyocyte Maturation (Day 5 onwards): Replace the medium with cardiomyocyte maintenance medium. Spontaneously contracting cardiomyocytes should become visible between days 8 and 12.
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Characterization: Confirm the cardiomyocyte phenotype through immunocytochemistry for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.
Figure 3: Workflow for directed differentiation of hESCs into cardiomyocytes using TA-02.
References
- 1. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinase activity commits embryonic stem cells to either neurogenesis or cardiomyogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timed inhibition of p38MAPK directs accelerated differentiation of human embryonic stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
